molecular formula C22H22N2O5 B5051447 2-METHOXY-4-[(1Z)-2-(PHENYLFORMAMIDO)-2-[(PROP-2-EN-1-YL)CARBAMOYL]ETH-1-EN-1-YL]PHENYL ACETATE

2-METHOXY-4-[(1Z)-2-(PHENYLFORMAMIDO)-2-[(PROP-2-EN-1-YL)CARBAMOYL]ETH-1-EN-1-YL]PHENYL ACETATE

Cat. No.: B5051447
M. Wt: 394.4 g/mol
InChI Key: OZQOPYNXBVBOLN-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-4-[(1Z)-2-(PHENYLFORMAMIDO)-2-[(PROP-2-EN-1-YL)CARBAMOYL]ETH-1-EN-1-YL]PHENYL ACETATE is a complex organic compound with a unique structure that includes methoxy, phenylformamido, and prop-2-en-1-ylcarbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(1Z)-2-(PHENYLFORMAMIDO)-2-[(PROP-2-EN-1-YL)CARBAMOYL]ETH-1-EN-1-YL]PHENYL ACETATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards .

Mechanism of Action

The mechanism by which 2-METHOXY-4-[(1Z)-2-(PHENYLFORMAMIDO)-2-[(PROP-2-EN-1-YL)CARBAMOYL]ETH-1-EN-1-YL]PHENYL ACETATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-METHOXY-4-[(1Z)-2-(PHENYLFORMAMIDO)-2-[(PROP-2-EN-1-YL)CARBAMOYL]ETH-1-EN-1-YL]PHENYL ACETATE include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-[(Z)-2-benzamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-4-12-23-22(27)18(24-21(26)17-8-6-5-7-9-17)13-16-10-11-19(29-15(2)25)20(14-16)28-3/h4-11,13-14H,1,12H2,2-3H3,(H,23,27)(H,24,26)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQOPYNXBVBOLN-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C(/C(=O)NCC=C)\NC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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